Ethyl 5-[(3-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate
Description
Ethyl 5-[(3-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by three key substituents:
- Position 2: A 4-methoxyphenyl group, contributing electron-donating effects via the methoxy substituent.
- Position 5: A 3-chlorobenzyloxy group, introducing steric bulk and electron-withdrawing properties from the chlorine atom.
Benzofuran derivatives are pharmacologically significant, with documented antimicrobial, antitumor, and antiviral activities . This compound’s structural features position it as a candidate for further pharmacological exploration.
Properties
IUPAC Name |
ethyl 5-[(3-chlorophenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClO5/c1-3-29-25(27)23-21-14-20(30-15-16-5-4-6-18(26)13-16)11-12-22(21)31-24(23)17-7-9-19(28-2)10-8-17/h4-14H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHIVCBGIQKMDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-[(3-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula: C25H21ClO5, and it is recognized for its complex structure that includes a benzofuran moiety, which is often associated with various pharmacological properties. The presence of the chlorobenzyl and methoxyphenyl groups enhances its biological profile.
Recent studies have indicated that compounds similar to this compound exhibit various mechanisms of action:
- Anti-Metastatic Activity : Research has shown that related benzofuran derivatives can suppress metastasis in cancer cell lines. For instance, a study on a similar compound demonstrated its ability to inhibit cell motility and migration in hepatocellular carcinoma (HCC) cells by downregulating integrin α7 and modulating epithelial–mesenchymal transition (EMT) markers such as E-cadherin and vimentin .
- Cytotoxic Effects : The cytotoxicity of benzofuran derivatives has been assessed through various assays. In one study, the IC50 values for related compounds were determined, indicating significant suppression of cell viability at concentrations above 5 μM .
In Vitro Studies
- Cell Viability Assays : The cytotoxic effects of this compound were evaluated using CCK-8 assays on Huh7 cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 38.15 μM after 48 hours .
- Migration and Invasion Assays : The compound significantly inhibited migration and invasion in Huh7 cells at non-cytotoxic concentrations (1-5 μM), suggesting potential therapeutic applications in preventing cancer metastasis .
Case Studies
- A specific case study highlighted the anti-metastatic effects of a related compound in HCC models, where treatment led to decreased expression levels of EMT-related proteins and integrins associated with tumor progression .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Tabulated Comparison of Key Analogues
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
